molecular formula C18H30O3 B7812808 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol CAS No. 68310-57-6

2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol

Cat. No.: B7812808
CAS No.: 68310-57-6
M. Wt: 294.4 g/mol
InChI Key: LBCZOTMMGHGTPH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-17(2,3)14-18(4,5)15-6-8-16(9-7-15)21-13-12-20-11-10-19/h6-9,19H,10-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCZOTMMGHGTPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9036-19-5 (Parent)
Record name Poly(oxy-1,2-ethanediyl), alpha-((1,1,3,3-tetramethylbutyl)phenyl)-omega-hydroxy-, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068310576
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DSSTOX Substance ID

DTXSID3075044
Record name Triton X-100.2
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2315-61-9, 68310-57-6
Record name Octoxynol-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(oxy-1,2-ethanediyl), alpha-((1,1,3,3-tetramethylbutyl)phenyl)-omega-hydroxy-, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068310576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-[(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy-, potassium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triton X-100.2
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Record name 2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}ethanol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCTOXYNOL-2
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol, commonly known as Triton X-100, is a nonionic surfactant widely used in biochemical and molecular biology applications. It is known for its ability to solubilize proteins and disrupt membranes, making it a valuable tool in various laboratory settings. This article explores the biological activity of this compound, focusing on its mechanism of action, toxicological effects, and potential applications in research.

  • Molecular Formula : C₁₄H₂₂O₃
  • Molecular Weight : 294.429 g/mol
  • CAS Number : 9036-19-5
  • Density : 1.0 ± 0.1 g/cm³
  • Boiling Point : 402.6 ± 35.0 °C
  • Melting Point : -5.99 °C
  • LogP : 4.53

Triton X-100 acts primarily by disrupting lipid bilayers, leading to the solubilization of membrane proteins and lipids. This property is attributed to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic components of biological membranes. The compound's effectiveness as a detergent is essential for applications such as:

  • Protein extraction from cell membranes.
  • Cell lysis for nucleic acid isolation.
  • Enhancing the solubility of hydrophobic compounds.

Toxicological Profile

Despite its utility in research, Triton X-100 has been associated with several toxicological concerns:

Acute Toxicity

Triton X-100 is classified under GHS hazard symbols GHS05 (corrosive), GHS07 (irritant), and GHS09 (environmental hazard). It can cause skin irritation and eye damage upon contact. Ingestion or inhalation may lead to harmful effects on health.

Endocrine Disruption

Research indicates that degradation products of Triton X-100, particularly 4-tert-octylphenol (4tOP), exhibit endocrine-disrupting properties. These substances have been linked to adverse environmental effects and potential human health risks due to their estrogenic activity .

Case Study 1: Environmental Impact

A study assessed the environmental impact of Triton X-100 and its degradation products on aquatic ecosystems. The findings revealed that exposure to these compounds could lead to significant alterations in aquatic life, including reproductive and developmental issues in fish species .

Case Study 2: Biomedical Applications

In biomedical research, Triton X-100 has been employed in virus inactivation protocols for plasma-derived medicinal products. Its effectiveness in solubilizing viral membranes has made it a critical component in ensuring the safety of blood products .

Research Findings

StudyFindings
Toxicogenetic EffectsLow concentrations of Triton X-100 were shown to induce genotoxicity in HepG2 cells, indicating potential risks associated with its use in cell culture systems .
Metabolite DetectionTriton X-100 was detected in human blood samples from individuals exposed to this compound, highlighting its relevance in occupational health studies .
Endocrine DisruptionDegradation products demonstrated endocrine activity comparable to known disruptors like nonylphenol, raising concerns about long-term exposure effects .

Scientific Research Applications

Introduction to 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol

This compound, commonly referred to as Triton X-114, is a non-ionic surfactant widely utilized in various scientific and industrial applications. This compound is known for its ability to solubilize proteins and other biomolecules under mild conditions, making it particularly valuable in biochemical research.

Biochemical Applications

  • Protein Solubilization : Triton X-114 is extensively used for the extraction and solubilization of membrane proteins due to its mild non-denaturing properties. It allows for the recovery of functional proteins without denaturing them.
  • Immunohistochemistry : The compound is employed in immunostaining protocols, particularly for permeabilizing cells to facilitate antibody penetration into tissues.
  • Cell Lysis : Triton X-114 serves as a component in lysis buffers for Western blotting and other assays requiring cell disruption.
  • DNA Extraction : It is also utilized in DNA extraction protocols, where it helps in lysing cells and solubilizing cellular components.

Environmental Studies

Triton X-114 has been studied for its environmental impact as a pollutant, exhibiting weak estrogenic effects that may influence aquatic ecosystems. Research indicates that exposure can lead to bioaccumulation in aquatic organisms, raising concerns about its ecological safety .

Case Study 1: Protein Extraction from Eukaryotic Cells

A study demonstrated the effectiveness of Triton X-114 in extracting membrane proteins from eukaryotic cells. The protocol involved using a buffer containing Triton X-114 at a concentration of 0.5% to lyse cells and isolate membrane proteins without compromising their structure or function .

Case Study 2: Immunofluorescence Staining

In another study focusing on retinal tissues, researchers utilized Triton X-114 at a concentration of 0.3% in TBS (Tris-buffered saline) to permeabilize retinas prior to immunostaining. This method improved the visibility of specific cellular markers under fluorescence microscopy .

Table 2: Safety Profile

HazardDescription
ToxicityModerately toxic by ingestion
Eye IrritantYes
Handling PrecautionsUse PPE; avoid contact with skin and eyes

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-{2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol
  • Synonyms: Triton X-100, Octylphenoxypolyethoxyethanol, OP-10, Nonidet P-40 .
  • CAS No.: 9036-19-5 .
  • Molecular Formula : C₁₈H₃₀O₃; Molecular Weight : 294.43 g/mol .

Physical-Chemical Properties :

  • Appearance : Light yellow liquid .
  • Boiling Point : 402.6°C; Flash Point : 197.3°C .
  • Solubility: Limited data, but high hydrophilicity due to ethoxy groups.
  • Hazard Classification :
    • Acute toxicity (Category 4, H302: harmful if swallowed).
    • Serious eye damage (Category 1, H318).
    • Chronic aquatic toxicity (Category 3, H412) .
Structural and Functional Analogues

The compound belongs to the alkylphenol ethoxylate (APEO) family, characterized by a branched alkyl chain (e.g., 1,1,3,3-tetramethylbutyl) and ethoxy groups. Key analogues include:

Compound Name CAS No. Ethoxylation Degree Key Differences
Triton X-114 Not Available ~7–8 ethoxy groups Lower cloud point; used in phase separation .
Octoxynol-2 2315-61-9 2 ethoxy groups Shorter ethoxy chain; reduced solubility .
Nonidet P-40 9016-45-9 ~9–10 ethoxy groups Structurally similar; interchangeable in some protocols .
Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)phenyl ether 9002-93-1 Variable ethoxy groups Higher molecular weight; broader industrial use .
Physical-Chemical Properties
Property Triton X-100 Triton X-114 Octoxynol-2
Boiling Point (°C) 402.6 ~250 (estimated) Data unavailable
Flash Point (°C) 197.3 ~150 Data unavailable
Aquatic Toxicity Chronic Category 3 Chronic Category 2–3 Data unavailable

Notes:

  • Ethoxylation degree inversely correlates with critical micelle concentration (CMC). Triton X-100’s higher ethoxy count enhances water solubility compared to Octoxynol-2 .
  • Triton X-114’s lower cloud point (~22°C) enables temperature-dependent phase separation, unlike Triton X-100 .

Key Findings :

  • Triton X-100 and Nonidet P-40 share comparable toxicity profiles but differ in regulatory acceptance.
  • Ethoxylated derivatives (e.g., CAS 9002-93-1) are flagged under EU regulations for endocrine disruption risks .

Preparation Methods

Raw Materials and Catalysts

  • Primary substrate : 4-(1,1,3,3-Tetramethylbutyl)phenol (CAS 140-66-9), a branched alkylphenol with a hydrophobic tert-octyl group.

  • Ethylene oxide : Serves as the ethoxylating agent to introduce hydrophilic ethylene glycol chains.

  • Catalysts : Alkaline catalysts such as potassium hydroxide (KOH) or sodium methoxide (NaOCH₃) are typically employed to facilitate nucleophilic attack on ethylene oxide.

Reaction Mechanism

The ethoxylation proceeds via a nucleophilic addition-elimination mechanism:

  • Deprotonation : The phenolic hydroxyl group of octylphenol is deprotonated by the alkaline catalyst, forming a phenoxide ion.

  • Ethylene oxide addition : The phenoxide ion attacks the electrophilic carbon of ethylene oxide, opening the epoxide ring and forming a new ethoxy (-O-CH₂-CH₂-OH) unit.

  • Chain propagation : Repeated additions of ethylene oxide units occur, with the reaction terminating upon reaching the desired ethoxylation degree (n = 2 in Triton X-114).

The stoichiometric ratio of ethylene oxide to octylphenol critically determines the average ethoxylation degree. For Triton X-114, a molar ratio of 2:1 (ethylene oxide:phenol) is targeted to yield two ethoxy groups per molecule.

Process Optimization and Critical Parameters

Temperature and Pressure Control

ParameterOptimal Range
Temperature80–120°C
Pressure1–5 bar
Reaction time4–8 hours

Elevated temperatures accelerate reaction kinetics but risk thermal degradation of the product. Pressure maintenance ensures ethylene oxide remains in the liquid phase, enhancing reactivity.

Catalytic Efficiency

  • KOH concentrations : 0.1–0.5 wt% of the reaction mass.

  • Neutralization : Post-reaction, residual catalyst is neutralized with phosphoric acid to prevent side reactions during storage.

Byproduct Management

Common impurities include:

  • Unreacted octylphenol : Removed via vacuum distillation.

  • Polyethylene glycols : Separated by fractional crystallization.

Purification and Quality Assurance

Post-Synthesis Processing

  • Phase separation : The crude product is washed with saturated brine to remove ionic impurities.

  • Solvent extraction : Dichloromethane or ethyl acetate extracts the surfactant from aqueous phases.

  • Drying : Anhydrous sodium sulfate removes residual moisture.

Table 1: Key Physicochemical Properties

PropertyValueMethod
Molecular weight294.43 g/molMass spectrometry
Density1.06 g/mL at 20°CPycnometry
Melting point0.05°CDifferential scanning calorimetry
Water solubilityMiscible (≥10 g/L)Turbidimetric analysis

Spectroscopic validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 6.7–7.3 (aromatic protons), δ 3.4–4.0 (ethoxy chain protons).

  • FT-IR : 3400 cm⁻¹ (O-H stretch), 1100 cm⁻¹ (C-O-C ether stretch).

Industrial-Scale Production Challenges

Batch vs. Continuous Processes

ParameterBatch ProcessContinuous Process
ThroughputLow (100–500 kg/day)High (1–5 tons/day)
Product consistency±5% ethoxylation variation±1% variation
Capital cost$1–2 million$5–10 million

Continuous flow reactors improve product uniformity but require advanced process control systems .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol, and how can reaction conditions influence polyethoxy chain distribution?

  • Methodological Answer : The compound is synthesized via ethoxylation of 4-(1,1,3,3-tetramethylbutyl)phenol with ethylene oxide. Narrow polyethoxy chain distribution is achieved using catalysts like alkali metal hydroxides or alkoxides under controlled temperature (80–120°C) and pressure (1–5 bar). For reproducibility, refer to patent protocols (e.g., US 4,223,163) that optimize reaction kinetics and minimize byproducts .

Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns using 1^1H and 13^13C NMR, focusing on aromatic protons (δ 6.5–7.5 ppm) and ethoxy chain signals (δ 3.4–4.0 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify active content (>95%) and detect impurities like unreacted phenol derivatives .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : The compound is stable in mildly acidic to neutral conditions (pH 5.0–7.0). Alkaline environments (pH > 8.0) may hydrolyze ethoxy linkages, forming phenolic byproducts. Conduct accelerated stability studies (40°C/75% RH) with periodic pH monitoring and HPLC analysis to validate degradation kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s environmental persistence versus biodegradability?

  • Methodological Answer : Alkylphenol ethoxylates like this compound exhibit variable biodegradation depending on ethoxy chain length and microbial consortia. Use OECD 301F (Closed Bottle Test) to assess aerobic biodegradation. For persistence studies, employ LC-MS/MS to track metabolites (e.g., 4-(1,1,3,3-tetramethylbutyl)phenol) in simulated aquatic systems .

Q. What strategies optimize the compound’s chromatographic separation from structurally similar surfactants?

  • Methodological Answer : Use UPLC with a BEH C18 column (1.7 µm particles) and a gradient elution (water/acetonitrile + 0.1% formic acid). Adjust retention times by varying column temperature (30–50°C) and flow rate (0.2–0.4 mL/min). Validate specificity via EI-MS fragmentation patterns (e.g., m/z 382.27 for the parent ion) .

Q. How do structural modifications (e.g., ethoxy chain elongation) impact the compound’s surfactant properties?

  • Methodological Answer : Extending the ethoxy chain reduces hydrophobicity, lowering critical micelle concentration (CMC). Measure CMC using surface tension tensiometry (Du Noüy ring method) at 25°C. Correlate chain length with cloud point (CP) via turbidimetry; longer chains increase CP due to enhanced hydrogen bonding .

Q. What computational models predict the compound’s interactions with biological membranes?

  • Methodological Answer : Apply molecular dynamics (MD) simulations with lipid bilayer models (e.g., POPC membranes). Parameterize force fields (e.g., CHARMM36) using optimized geometries from DFT calculations (B3LYP/6-31G*). Analyze insertion energetics and membrane disruption via radial distribution functions (RDFs) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol
Reactant of Route 2
Reactant of Route 2
2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.